Arbidol, an intermediate in the synthesizing Arbidol Sulfoxide, is a metabolite and medicinal agent for viral infections.
An indole derivative with broad-spectrum antiviral activity
Arbidol is an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used to treat and prophylaxis influenza and other respiratory infections. It has been used in Russia for approximately 25 years and in China since 2006. Its invention is due to the collaboration of Russian scientists from various research institutes 40-50 years ago. There are reports that it was chemically synthesized back in 1993. Umifenovir can exert an antiviral effect through multiple pathways. This has led to an extensive investigation into its use for various RNA and DNA viruses. The development of resistance against umifenovir is insignificant, so this dual activity could also provide additional protection.
Arbidol can be taken orally as an indole derivative. It has broad-spectrum potential antiviral and anti-inflammatory activity. Arbidol inhibits the virus envelope's formation with the host cell membrane when taken orally. This results in the prevention of viral infection and replication. Umifenovir might also reduce the expressions of IL-1b, IL-6, IL-12, and tumor necrosis factor-alpha (TNF)a and promote IL-10. This may decrease inflammation.
Arbidol is an indole derivative having broad-spectrum antiviral properties. It prevents virus-mediated fusion to target membranes and blocks virus entry into targeted cells.
Arbidol is an antiviral against many enveloped and non-enveloped RNA viruses. It is 50 or 100 mg/kg/day and reduces the mean pulmonary viral yields and mortality rates in mice infected with FLU-A. (A/PR/8/34H1N1). Arbidol may be a target for SARS-CoV-2 spike glycoprotein. It may also block its trimerization.
This will decrease cell adhesion as well as virus entry.
Arbidol is an experimental, oral active broad-spectrum antiviral drug that has activity against both enveloped and non-enveloped viruses. Arbidol has been used as an anti-influenza agent. Arbidol is a potent inhibitor of the fusion of virus and host cells. Arbidol in vitro is an effective inhibitor of SARS/CoV-2. Arbidol is anti-inflammatory.
Arbidol inhibits influenza virus membrane fusion
. Arbidol stops the virus from reaching the target host cells. Fusion between the viral envelope and target cell membrane is prevented. This prevents the virus from entering the target cell and protects them against infection.
Arbidol is used in Russia, China, and other countries to treat COVID and influenza.
Arbidol is being investigated as a prophylactic treatment for COVID-19, caused by SARS/CoV2 infections. It also can be used in combination with other HIV therapies currently available or under investigation.
The synthesis of umifenovir generally involves a multi-step process starting with indole-3-carboxylic acid. [] The key steps include:
The specific reaction conditions and reagents employed can vary depending on the desired scale and purity of the final product. Various modifications and optimizations to the synthesis have been reported, aiming to improve yield and purity. []
Umifenovir is classified as a fusion inhibitor, primarily targeting the process by which viruses fuse with host cells, thereby preventing viral entry and subsequent replication. [, , , , ] The mechanism of action involves:
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7